WZ4003

Beschreibung

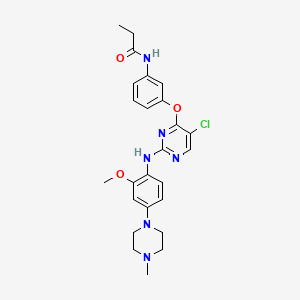

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGJBAUIGHSMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601110474 | |

| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-58-3 | |

| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WZ4003

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WZ4003 is a potent, cell-permeable small molecule inhibitor with a dual mechanism of action, primarily characterized as a highly selective inhibitor of NUAK family kinases (NUAK1 and NUAK2) and secondarily as a covalent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1][2] Its remarkable specificity for NUAK1/2 over a large panel of other kinases makes it an invaluable chemical probe for elucidating the cellular functions of these LKB1-activated kinases.[2][3] this compound acts as an ATP-competitive inhibitor in the NUAK kinase domain, leading to the suppression of downstream substrate phosphorylation, which in turn inhibits cancer cell migration, invasion, and proliferation.[2][4] Furthermore, it exhibits significant, selective inhibitory activity against the drug-resistant L858R/T790M double mutant of EGFR through a covalent binding mechanism.[1][5] This technical guide provides a comprehensive overview of its mechanisms, inhibitory profile, associated resistance mutations, and key experimental protocols for its characterization.

Core Mechanism of Action: NUAK1/2 Inhibition

This compound was first identified as a potent and highly specific inhibitor of NUAK1 (also known as AMPK-related kinase 5, ARK5) and NUAK2 (also known as SNF1/AMPK-related kinase, SNARK).[2][5] These kinases are members of the AMP-activated protein kinase (AMPK) family and are directly activated by the tumor suppressor kinase LKB1.[6][7]

Selective ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of NUAK1 and NUAK2 and preventing the binding of ATP.[2] This mode of action is suggested by its structural characteristics and the fact that higher concentrations are required for cellular activity compared to in vitro assays, likely due to competition with high intracellular ATP levels.[2] The inhibitor is exceptionally selective; when screened against a panel of 140 other protein kinases, it showed no significant off-target inhibition at a concentration of 1 µM, which is 50-fold higher than its IC50 for NUAK1.[2][3]

The LKB1-NUAK-MYPT1 Signaling Axis

The primary signaling pathway affected by this compound involves the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), the only well-characterized substrate of NUAK1.[2][8] Under the control of the master kinase LKB1, NUAK1 phosphorylates MYPT1 at Serine 445 (Ser445).[2][6] This phosphorylation event is crucial for regulating cell adhesion and migration.[3][8] this compound effectively blocks this phosphorylation in a dose-dependent manner.[2][5]

Cellular Consequences of NUAK Inhibition

By inhibiting the LKB1-NUAK-MYPT1 axis, this compound induces several key cellular effects that phenocopy the genetic knockout or knockdown of NUAK1.[2][3] These consequences include:

-

Inhibition of Cell Migration: In wound-healing assays, this compound significantly impairs the migration of mouse embryonic fibroblasts (MEFs) to a degree comparable to that seen in NUAK1-knockout cells.[2][3]

-

Suppression of Cell Invasion: The invasive potential of U2OS osteosarcoma cells in 3D Matrigel assays is markedly reduced upon treatment with this compound.[2][3]

-

Reduced Cell Proliferation: this compound curtails the proliferation of both MEFs and U2OS cells.[2][3][6]

Secondary Mechanism: Covalent EGFR Inhibition

In addition to its primary activity against NUAK kinases, this compound was identified in a screen for inhibitors of drug-resistant EGFR mutants.[1] It is a pyrimidine-based compound capable of forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR.[1]

Specificity for T790M-Mutant EGFR

This compound demonstrates significant selectivity for the L858R/T790M mutant of EGFR, binding approximately 100-fold more tightly to this mutant than to wild-type (WT) EGFR.[1] The T790M "gatekeeper" mutation is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). The ability of this compound to potently inhibit this mutant highlights its therapeutic potential.[1][9]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified in both in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Notes |

|---|---|---|

| NUAK1 (ARK5) | 20 nM | Highly selective over 139 other kinases.[2][3][5][6] |

| NUAK2 (SNARK) | 100 nM | Approximately 5-fold less sensitive than NUAK1.[2][3][5][6] |

| EGFR (L858R/T790M) | High Affinity | Binds 100-fold more tightly than to WT EGFR.[1][5] |

| EGFR (Wild-Type) | Low Affinity | Significantly less potent compared to mutant forms.[1] |

Table 2: Cellular Activity of this compound

| Cell Line / Model | Assay | Effective Concentration | Observed Effect |

|---|---|---|---|

| HEK-293 | MYPT1 Phosphorylation | 3–10 µM | Maximal suppression of Ser445 phosphorylation.[2][5][10] |

| MEFs | Cell Migration | 10 µM | Significant inhibition in wound-healing assay.[2][6] |

| U2OS | Cell Invasion | 10 µM | Impaired invasive potential.[2][6] |

| MEFs & U2OS | Cell Proliferation | 10 µM | Suppression of proliferation over 5 days.[2][3][10] |

| Ba/F3 (T790M) | Cell Viability | Significantly Reduced IC50 | Potent inhibition of cells expressing mutant EGFR.[1][5][10] |

Mechanisms of Resistance

Understanding resistance mechanisms is critical for inhibitor validation and clinical development.

NUAK1 A195T Gatekeeper Mutation

A single point mutation, Alanine to Threonine at position 195 (A195T) in NUAK1, confers approximately 50-fold resistance to this compound without altering the enzyme's basal kinase activity.[2][9] This engineered mutant serves as a powerful tool to validate that the cellular effects of this compound are directly mediated by NUAK1 inhibition.[2][11] In cells overexpressing the NUAK1[A195T] mutant, the phosphorylation of MYPT1 is no longer suppressed by this compound.[2][6]

EGFR C797S Mutation

For covalent EGFR inhibitors like this compound, resistance can arise from the mutation of the target cysteine residue (C797) to a serine (C797S).[1] This mutation prevents the formation of the irreversible covalent bond, thereby diminishing the inhibitor's potency.[1]

Key Experimental Protocols

In Vitro NUAK Kinase Assay (IC50 Determination)

This protocol is used to measure the direct inhibitory effect of this compound on NUAK1/2 activity.[2][5][10]

-

Reaction Setup: Prepare a 50 µL reaction mixture in a 96-well plate containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 100 ng of purified active GST-NUAK1 or GST-NUAK2 enzyme, 200 µM of the substrate peptide Sakamototide, and the desired concentrations of this compound dissolved in DMSO.[2][10]

-

Initiation: Start the reaction by adding 0.1 mM [γ-32P]ATP (specific activity ~500 c.p.m./pmol).[2][3][9]

-

Incubation: Incubate the plate for 30 minutes at 30°C.[5][10]

-

Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.[2][10]

-

Quantification: Spot 40 µL of the reaction mix onto P81 phosphocellulose paper and immediately immerse in 50 mM orthophosphoric acid. Wash the paper three times in fresh orthophosphoric acid, followed by one rinse in acetone.[5][10]

-

Analysis: Air-dry the papers and quantify the incorporated 32P radioactivity via Cerenkov counting. Calculate IC50 values using non-linear regression analysis.[2][9]

Cellular MYPT1 Phosphorylation Assay

This assay validates the on-target effect of this compound in a cellular context.[2][8]

-

Cell Treatment: Culture HEK-293 cells and treat them with varying concentrations of this compound (or DMSO as a control) for 16 hours.[8]

-

Induction: To induce MYPT1 phosphorylation, detach cells by treating with an EDTA-based buffer containing the same concentration of this compound.[8]

-

Cell Lysis: Lyse the cells immediately in a buffer containing phosphatase and protease inhibitors (e.g., 50 mM Tris/HCl pH 7.5, 1 mM EGTA, 1% Triton X-100, 50 mM NaF, 1 mM sodium orthovanadate).[2]

-

Immunoprecipitation: Clarify lysates by centrifugation and immunoprecipitate endogenous MYPT1 from the supernatant using an anti-MYPT1 antibody.

-

Immunoblotting: Perform SDS-PAGE on the immunoprecipitates and conduct a Western blot using antibodies specific for p-Ser445 MYPT1 and total MYPT1 to assess the change in phosphorylation status.[2][8]

Cell Migration (Wound-Healing) Assay

This assay measures the functional impact of this compound on cell motility.[2][3]

-

Cell Seeding: Plate MEFs (NUAK1+/+ or NUAK1-/- as controls) in a culture dish and grow to a confluent monolayer.

-

Wound Creation: Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing 10 µM this compound or DMSO control.

-

Imaging: Place the dish on a time-lapse microscope and capture images of the wound area at regular intervals (e.g., every hour) for 24-48 hours.

-

Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure. Compare the rates between treated and control cells.

Visualized Pathways and Workflows

References

- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Optimization of this compound as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

WZ4003: A Technical Guide to its Selectivity for NUAK1 and NUAK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase inhibitor WZ4003, with a specific focus on its selectivity for NUAK1 (NUAK family SNF1-like kinase 1) versus NUAK2. This compound has emerged as a valuable tool for studying the physiological roles of these two closely related serine/threonine kinases, which are members of the AMP-activated protein kinase (AMPK) family. Both NUAK1 and NUAK2 are activated by the tumor suppressor kinase LKB1 and are implicated in a variety of cellular processes, including cell adhesion, migration, and proliferation.[1][2]

Quantitative Analysis of this compound Selectivity

This compound is a potent inhibitor of both NUAK1 and NUAK2, albeit with a discernible preference for NUAK1. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 1: In Vitro Inhibitory Activity of this compound against NUAK Kinases

| Kinase Target | IC50 (nM) |

| NUAK1 | 20 |

| NUAK2 | 100 |

Data sourced from Banerjee et al. (2014).[1][2][3][4]

As the data indicates, this compound is approximately five-fold more potent against NUAK1 than NUAK2 in in vitro kinase assays.[1][2] This differential activity allows for the use of this compound at specific concentrations to probe the distinct functions of NUAK1. Furthermore, extensive kinase profiling has demonstrated that this compound is remarkably selective for the NUAK kinases, showing no significant inhibition against a panel of 139 other kinases, including ten members of the AMPK-related kinase family.[1][2]

Experimental Protocols

The determination of this compound's IC50 values and its broader selectivity profile relies on robust and well-defined experimental methodologies.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the key steps for measuring the in vitro inhibitory activity of this compound against NUAK1 and NUAK2.

Materials:

-

Purified recombinant GST-tagged NUAK1 or NUAK2

-

This compound (or other test inhibitor)

-

Sakamototide peptide substrate (a known substrate for NUAK kinases)[3]

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase assay buffer

-

P81 phosphocellulose paper

-

50 mM orthophosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a reaction tube, combine the purified NUAK kinase, the Sakamototide substrate peptide, and the appropriate dilution of this compound or a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and allow the paper to air dry.

-

Quantify the amount of ³²P incorporated into the Sakamototide substrate using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling

To assess the broader selectivity of this compound, it is screened against a large panel of diverse protein kinases.

Procedure:

-

A high-throughput screening format is typically employed, testing a fixed concentration of this compound (e.g., 1 µM) against a panel of purified kinases.[5]

-

The activity of each kinase is measured in the presence and absence of the inhibitor, often using a radiometric assay similar to the one described above, or alternative methods such as fluorescence-based assays.[6][7]

-

The percentage of inhibition for each kinase is calculated. A low percentage of inhibition across the panel, with the exception of the target kinases (NUAK1 and NUAK2), indicates high selectivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling context of NUAK1 and NUAK2 and a typical experimental workflow for evaluating the cellular effects of this compound.

Caption: Simplified signaling pathway of NUAK1 and NUAK2 activation and downstream effects.

The diagram above illustrates that both NUAK1 and NUAK2 are activated by the upstream kinase LKB1. A key downstream substrate for both NUAK1 and NUAK2 is MYPT1 (myosin phosphatase-targeting subunit 1).[1][2][8] Phosphorylation of MYPT1 by NUAK1 at Serine 445 has been well-characterized and is involved in the regulation of cell adhesion and migration.[1][2] this compound acts as an inhibitor of both NUAK1 and NUAK2, thereby blocking these downstream signaling events.

Caption: A typical experimental workflow to assess the cellular effects of this compound.

This workflow demonstrates a common experimental approach to validate the on-target effects of this compound in a cellular context. Following treatment of cells with this compound, researchers can assess the phosphorylation status of downstream targets like MYPT1 via Western blot to confirm target engagement.[9] Concurrently, functional assays such as wound-healing or cell proliferation assays can be performed to determine the phenotypic consequences of NUAK inhibition.[2][10] These cellular assays have shown that this compound can inhibit cell migration and proliferation, consistent with the known functions of NUAK1.[2][9]

References

- 1. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. portlandpress.com [portlandpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

WZ4003: A Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4003 is a potent and highly selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2.[1][2][3][4] It has also demonstrated significant activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M resistance mutation found in non-small cell lung cancer (NSCLC).[2] This dual inhibitory profile makes this compound a valuable tool for investigating the complex signaling networks that drive cancer cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Targets and In Vitro Potency

This compound exhibits high affinity for its primary targets, NUAK1 and NUAK2. The in vitro inhibitory potency of this compound against these kinases is summarized in the table below.

| Target | IC50 (nM) | Assay Type | Reference |

| NUAK1 | 20 | Cell-free kinase assay | [5] |

| NUAK2 | 100 | Cell-free kinase assay | [5] |

This compound displays remarkable selectivity, showing no significant inhibition against a panel of 139 other kinases at a concentration of 1 µM.[6]

Impact on Downstream Signaling Pathways

This compound modulates several critical downstream signaling pathways, primarily through its inhibition of NUAK1/2 and mutant EGFR.

NUAK1/2 Signaling Pathway

NUAK1, a member of the AMP-activated protein kinase (AMPK) family, is involved in regulating cell adhesion, migration, and proliferation.[6] A key downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1). This compound has been shown to inhibit the NUAK1-mediated phosphorylation of MYPT1 at Ser445 in a dose-dependent manner in cellular assays.[6]

Mutant EGFR Signaling Pathways

This compound and its analog, WZ4002, have been shown to be potent inhibitors of EGFR harboring the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Inhibition of mutant EGFR by WZ4002 leads to the suppression of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1]

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation. WZ4002 has been demonstrated to inhibit the phosphorylation of AKT in NSCLC cell lines with EGFR T790M mutations.[1] Furthermore, NUAK1 has been implicated in the regulation of the mTOR pathway, a downstream effector of AKT.[7]

The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade downstream of EGFR that regulates cell growth and differentiation. Treatment with WZ4002 has been shown to inhibit the phosphorylation of ERK1/2 in NSCLC cells harboring EGFR T790M.[1]

While the direct effect of this compound on STAT3 phosphorylation has not been extensively detailed in the reviewed literature, STAT3 is a known downstream effector of EGFR signaling. Therefore, it is plausible that this compound could indirectly modulate STAT3 activity through its inhibition of mutant EGFR. Further investigation is warranted to elucidate this potential connection.

Quantitative Data on Cellular Effects

The inhibitory effects of this compound on downstream signaling translate to significant cellular consequences.

| Cell Line | Assay | Effect of this compound | Concentration | Reference |

| HEK-293 | MYPT1 Phosphorylation | Marked suppression | 3-10 µM | [5] |

| MEFs | Cell Migration | Significant inhibition | 10 µM | |

| MEFs | Cell Proliferation | Suppression | 10 µM | |

| U2OS | Cell Invasion | Impaired invasive potential | 10 µM | [1] |

| U2OS | Cell Proliferation | Suppression | 10 µM | |

| H1975 (EGFR L858R/T790M) | EGFR, AKT, ERK1/2 Phosphorylation | Inhibition (by WZ4002) | Not specified | [1] |

Experimental Protocols

Detailed Western Blot Protocol for Analysis of Protein Phosphorylation

This protocol provides a comprehensive method for assessing the phosphorylation status of key signaling proteins (e.g., EGFR, AKT, ERK, STAT3) in cancer cell lines following treatment with this compound.

Materials and Reagents:

-

Cell Line: e.g., H1975 (EGFR L858R/T790M) or other relevant cell line.

-

This compound: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: e.g., BCA or Bradford assay kit.

-

SDS-PAGE Gels and Buffers.

-

PVDF or Nitrocellulose Membranes.

-

Transfer Buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Specific for phosphorylated and total forms of EGFR, AKT, ERK, and STAT3.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate.

-

Stripping Buffer.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve cells for 4-6 hours before treatment to reduce basal phosphorylation.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed for the total protein.

-

Incubate the membrane in stripping buffer according to the manufacturer's instructions.

-

Wash thoroughly, re-block, and repeat steps 7-9 using the antibody for the total protein.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the corresponding total protein for each sample.

-

Conclusion

This compound is a powerful chemical probe for dissecting the roles of NUAK1/2 and mutant EGFR in cancer biology. Its ability to potently and selectively inhibit these kinases leads to the modulation of key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. This results in significant anti-proliferative, anti-migratory, and anti-invasive effects in relevant cancer cell models. The information and protocols provided in this guide are intended to facilitate further research into the mechanisms of action of this compound and its potential as a therapeutic agent. Further studies are encouraged to fully elucidate the complete spectrum of its downstream effects, particularly on pathways such as STAT signaling, and to establish a more comprehensive quantitative understanding of its dose-dependent cellular activities.

References

- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

WZ4003: A Technical Guide to its Role in the LKB1 Signaling Network

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of WZ4003 and its specific role within the LKB1 signaling network. Contrary to a direct role in the LKB1-AMPK (AMP-activated protein kinase) signaling axis, evidence establishes this compound as a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2, two members of the AMPK-related kinase family that are direct downstream targets of the master kinase LKB1. This document clarifies the mechanism of action of this compound, presents quantitative data for its inhibitory activity, provides detailed experimental protocols for its characterization, and illustrates its position within the broader LKB1 signaling pathway. For researchers, this compound serves as a critical chemical probe to dissect the specific functions of the LKB1-NUAK branch, distinguishing them from the parallel LKB1-AMPK axis.

The LKB1 Signaling Network: Beyond AMPK

The tumor suppressor LKB1 is a master serine/threonine kinase that regulates cell metabolism, growth, and polarity. While its role as the primary upstream kinase for AMPK is well-established, LKB1 also phosphorylates and activates 12 other kinases that belong to the AMPK-related kinase family.[1][2] This family includes the NUAK kinases, NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK).[1][3] These kinases are involved in processes such as cell adhesion, migration, and proliferation.[3][4]

Understanding the distinct roles of the various LKB1-downstream branches is crucial for targeted drug development. This compound is a key tool in this endeavor, allowing for the specific inhibition of the NUAK branch, thereby enabling the delineation of its functions relative to the AMPK and other branches of the LKB1 network.

This compound Mechanism of Action and Specificity

This compound acts as an ATP-competitive inhibitor of NUAK1 and NUAK2.[3] Extensive kinase profiling has demonstrated its remarkable selectivity. In a panel of 140 protein kinases, this compound did not significantly inhibit other kinases, including ten members of the AMPK-related kinase family and LKB1 itself, at concentrations significantly higher than its IC50 for NUAK1.[3][5]

Crucially, experimental data confirms that this compound does not inhibit AMPK. This was demonstrated by observing that this compound did not prevent the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79, a well-characterized downstream target of AMPK.[3] This high specificity makes this compound an ideal tool for investigating NUAK-specific signaling events.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against NUAK1 and NUAK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Kinase Target | IC50 (nM) | Assay Conditions | Reference |

| NUAK1 | 20 | In vitro kinase assay with 100 µM [γ-³²P]ATP | [3] |

| NUAK2 | 100 | In vitro kinase assay with 100 µM [γ-³²P]ATP | [3] |

Note: In cellular assays, higher concentrations (e.g., 3–10 µM) are required to achieve maximal suppression of NUAK activity, likely due to the high intracellular concentration of ATP.[3]

Visualizing the Role of this compound in LKB1 Signaling

The following diagrams illustrate the specific position of this compound within the LKB1 signaling network and a typical workflow for its characterization.

Caption: LKB1 signaling network highlighting this compound's specific inhibition of the NUAK branch.

Caption: Experimental workflow for an in vitro radiometric NUAK kinase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro NUAK1/NUAK2 Radiometric Kinase Assay

This protocol is adapted from Banerjee S, et al. (2014) and is used to determine the IC50 of this compound against purified NUAK kinases.[1][3][6]

Materials:

-

Purified active GST-NUAK1 or GST-NUAK2 enzyme.

-

Kinase Reaction Buffer: 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate.

-

Substrate: Sakamototide peptide (200 µM final concentration).

-

ATP: 0.1 mM [γ-³²P]ATP (specific activity ~500 c.p.m./pmol).

-

Inhibitor: this compound dissolved in DMSO to create a range of concentrations.

-

Termination Solution: 50 mM orthophosphoric acid.

-

P81 phosphocellulose paper.

-

96-well plates.

Procedure:

-

Prepare the reaction mix in a 96-well plate. For each reaction (total volume of 50 µL), add Kinase Reaction Buffer, 100 ng of purified NUAK enzyme, and 200 µM Sakamototide substrate.

-

Add the indicated concentrations of this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Initiate the reaction by adding 0.1 mM [γ-³²P]ATP.

-

Incubate the plate for 30 minutes at 30°C.

-

Terminate the reactions by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Immediately immerse the P81 papers in a beaker containing 50 mM orthophosphoric acid.

-

Wash the papers three times in 50 mM orthophosphoric acid, followed by a final rinse in acetone to air dry.

-

Quantify the incorporation of ³²P into the Sakamototide substrate using Cerenkov counting.

-

Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration and plot the results to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of AMPK Pathway Activation

This protocol provides a general framework to assess whether a compound indirectly affects AMPK activation by measuring the phosphorylation of AMPK at Threonine 172 (Thr172).

Materials:

-

Cell Culture: Cells of interest (e.g., HEK293, U2OS).

-

Treatment: this compound, positive control (e.g., AICAR, metformin), negative control (DMSO).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

SDS-PAGE gels (e.g., 4–12% Bis-Tris).

-

PVDF membrane.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, controls, or vehicle (DMSO) for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-AMPKα (Thr172), diluted in Blocking Buffer, overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total AMPKα, following the same steps from blocking onwards.

Conclusion

This compound is a powerful and selective research tool whose primary role in the LKB1 signaling network is the specific inhibition of the NUAK1 and NUAK2 kinases. It does not directly inhibit AMPK. Its value for researchers, scientists, and drug developers lies in its ability to parse the complex, branching nature of LKB1 signaling, allowing for a focused investigation of the physiological and pathological roles of the LKB1-NUAK pathway, distinct from the well-studied LKB1-AMPK energy-sensing axis. The methodologies and data presented in this guide provide a comprehensive resource for the effective use and interpretation of this compound in a research setting.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

The Biological Functions of NUAK Kinases in Cancer: A Technical Guide

Introduction

The Novel (Nua) Kinases 1 and 2 (NUAK1 and NUAK2), members of the AMP-activated protein kinase (AMPK)-related kinase (ARK) family, have emerged as significant regulators of cancer progression.[1][2][3] Despite being relatively understudied compared to other kinases, their roles in a multitude of cellular processes pivotal to cancer development, including cell proliferation, survival, migration, and metabolic reprogramming, have drawn considerable attention from the research and drug development communities.[1][2] This technical guide provides an in-depth overview of the biological functions of NUAK kinases in various malignancies, detailing their involvement in key signaling pathways, summarizing quantitative data on their expression and clinical relevance, and outlining common experimental methodologies for their study.

NUAK Kinases: Structure and Activation

NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK) are serine/threonine kinases that share a conserved catalytic domain with other ARK family members.[2][3] Their activation is canonically regulated by the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the T-loop of their catalytic domain (Threonine 211 in NUAK1 and Threonine 208 in NUAK2).[3][4] However, evidence suggests that NUAK kinases can retain activity even in LKB1-deficient cancer cells, indicating the existence of alternative activation mechanisms.[3] Both NUAK1 and NUAK2 possess a ubiquitin-associated (UBA) domain C-terminal to their kinase domain, which is essential for their phosphorylation and activation by LKB1.[5]

The Dichotomous Role of NUAK Kinases in Cancer

The function of NUAK kinases in cancer is complex and often context-dependent, with reports suggesting both oncogenic and tumor-suppressive roles.[6] While they are frequently overexpressed in various cancers and their elevated expression often correlates with poor prognosis, some studies have indicated tumor-suppressive functions.[1][6] This duality underscores the intricate signaling networks in which NUAK kinases participate.

Oncogenic Functions

A substantial body of evidence points to the pro-tumorigenic roles of NUAK kinases across a wide range of cancers. Their oncogenic functions are primarily attributed to their ability to promote:

-

Cell Proliferation and Survival: NUAK kinases have been shown to drive cell cycle progression and inhibit apoptosis.[4][7] For instance, NUAK1 can induce the S-phase of the cell cycle, while both NUAK1 and NUAK2 have been implicated in providing resistance to apoptosis under cellular stress conditions.[4][7][8] In Myc-driven tumors, NUAK1 acts as a crucial survival factor.[5][9]

-

Metastasis and Invasion: Both NUAK1 and NUAK2 are key players in promoting cancer cell migration and invasion, critical steps in the metastatic cascade.[2][3] They regulate cell adhesion and the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1][4][10]

-

Chemoresistance: Upregulation of NUAK kinases has been linked to resistance to conventional chemotherapeutic agents in several cancers, including pancreatic and gastric cancer.[11][12][13]

-

Metabolic Reprogramming: NUAK kinases can influence cellular metabolism to support the high energetic demands of cancer cells.[5][14] They have been shown to modulate glucose and glutamine metabolism, thereby fueling rapid cell proliferation.[14]

Tumor-Suppressive Functions

In certain contexts, NUAK kinases can exhibit tumor-suppressive activities. For example, NUAK1, in the presence of functional LKB1, can directly phosphorylate and activate the tumor suppressor p53, leading to cell cycle arrest.[1][15] This highlights the importance of the upstream regulator LKB1 in dictating the functional output of NUAK1 signaling.

NUAK Kinases in Specific Cancers: A Summary

The expression and function of NUAK kinases have been investigated in numerous cancer types, revealing their widespread involvement in tumorigenesis.

| Cancer Type | NUAK1 Expression | NUAK2 Expression | Key Functions and Clinical Correlation | References |

| Hepatocellular Carcinoma (HCC) | Upregulated | Upregulated | Promote proliferation, migration, and invasion. High expression correlates with poor prognosis. | [1][16] |

| Breast Cancer | Upregulated | Upregulated | Increased invasion and metastasis, particularly in triple-negative breast cancer (TNBC). | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Upregulated | Correlates with tumor stage and metastasis. | [1] |

| Ovarian Cancer | Upregulated | - | Promotes metastasis through regulation of fibronectin production and spheroid integrity. Correlates with poor prognosis. | [4][17][18] |

| Gastric Cancer | Upregulated | Upregulated | Drives cancer cell expansion and chemoresistance. Correlates with poor prognosis. | [10][11] |

| Pancreatic Cancer | Upregulated | Upregulated | Associated with chemoresistance and poor prognosis. Inhibition can suppress tumor growth and fibrosis. | [1][13][17][19] |

| Melanoma | - | Upregulated | Promotes tumor growth and migration. High expression correlates with a higher risk of relapse. | [6][20] |

| Glioblastoma (GBM) | - | Upregulated | Acts as a fetal oncogene promoting proliferation and migration. | [21] |

| Colorectal Cancer (CRC) | Upregulated | - | Protects tumors from oxidative stress. High expression correlates with reduced overall survival. | [9] |

| Cervical Cancer | - | Upregulated | Promotes proliferation, migration, and EMT. | [10] |

| Prostate Cancer | - | Upregulated | Elevated in prostate cancer and metastatic castration-resistant prostate cancer (mCRPC). Correlates with increased risk of metastasis. | [22] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated | - | Promotes metastasis by upregulating Slug transcription. Correlates with poor survival. | [23][24] |

Key Signaling Pathways Involving NUAK Kinases in Cancer

NUAK kinases are integral components of several critical signaling pathways that are frequently dysregulated in cancer.

LKB1-AMPK-NUAK Pathway

This is the canonical activation pathway for NUAK kinases. The tumor suppressor LKB1 phosphorylates and activates NUAK1 and NUAK2, which in turn phosphorylate a variety of downstream targets to regulate cellular processes. However, the outcomes of this pathway can be either tumor-suppressive or oncogenic depending on the cellular context and the presence of other signaling inputs.

Canonical LKB1-NUAK signaling pathway.

Hippo-YAP/TAZ Pathway

NUAK2 is a critical player in the Hippo-YAP/TAZ signaling pathway, which is a key regulator of organ size and tumorigenesis. NUAK2 can act in a positive feedback loop with the transcriptional co-activator YAP.[16] YAP drives the expression of NUAK2, which in turn phosphorylates and inhibits the LATS1 kinase, a negative regulator of YAP.[17] This leads to the nuclear translocation of YAP and the transcription of pro-proliferative and anti-apoptotic genes.

NUAK2-YAP/TAZ positive feedback loop.

TGF-β/SMAD Pathway

NUAK kinases have a complex and sometimes opposing role in the Transforming Growth Factor-β (TGF-β) signaling pathway.[8] In pancreatic cancer, NUAK2 can mediate the oncogenic effects of the NF-κB pathway by targeting SMAD2/3 for phosphorylation, which promotes chemoresistance.[12][19] Conversely, in other contexts, NUAK1 has been shown to repress the activation of TGF-β downstream targets.[8]

NUAK2 involvement in the TGF-β/SMAD pathway.

Other Notable Pathways

-

STAT5/GLI1/SOX2 Signaling: In gastric cancer, NUAK1 activates this pathway to enhance cancer cell expansion and drive chemoresistance.[11] NUAK1 upregulates GLI1 expression by activating STAT5-mediated transcription and stabilizing the GLI1 protein.[11]

-

GSK-3β/β-catenin Pathway: In hepatocellular carcinoma, NUAK1 can promote the expression of the immune checkpoint ligand PD-L1 by activating the GSK-3β/β-catenin signaling pathway, thereby facilitating immune escape.[25]

-

mTOR Signaling: NUAK kinases can activate the mTOR pathway, a central regulator of cell growth and metabolism, to promote cancer cell proliferation and metastasis.[7][14]

Therapeutic Targeting of NUAK Kinases

The significant role of NUAK kinases in promoting cancer progression has made them attractive therapeutic targets.[1][26][27] Several small-molecule inhibitors of NUAK1 and NUAK2 have been developed and are currently in preclinical evaluation.[1]

| Inhibitor | Target(s) | Preclinical Models | Reported Effects | References |

| HTH-01-015 | NUAK1 | Non-small cell lung cancer, hepatocellular carcinoma, colorectal cancer, pancreatic cancer | Decreased EMT, migration, and invasion. | [1] |

| HTH-02-006 | NUAK2 | Glioma, hepatocellular carcinoma, prostate cancer | Attenuates GBM cell proliferation. | [1][21] |

| WZ4003 | NUAK1/2 | Non-small cell lung cancer, breast cancer, gastric cancer, bladder cancer | - | [1] |

| ON123300 | NUAK1/2 | Gastric cancer, acute myeloid leukemia | - | [1] |

| P4899 | NUAK1/2 | Pancreatic cancer | Synergizes with chemotherapy, abrogates drug resistance, and suppresses fibrosis. | [13] |

| KHKI-01128 & KHKI-01215 | NUAK2 | Colorectal cancer | Potently suppress cell proliferation and induce apoptosis. | [28] |

Pharmacological inhibition of NUAKs has shown promise in preclinical models, often leading to reduced tumor growth, decreased metastasis, and sensitization to chemotherapy.[1][13][29]

Experimental Methodologies for Studying NUAK Kinases

A variety of experimental techniques are employed to investigate the biological functions of NUAK kinases in cancer.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Used to quantify the mRNA expression levels of NUAK1 and NUAK2 in cancer cells and tissues.

-

Western Blotting: Employed to detect and quantify NUAK1 and NUAK2 protein levels and to assess the phosphorylation status of their downstream targets.

-

Immunohistochemistry (IHC): Utilized to examine the expression and localization of NUAK proteins in clinical tumor samples and to correlate their expression with clinicopathological parameters.

Functional Assays in Cell Culture

-

Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation): These assays are used to determine the effect of NUAK1/2 overexpression or knockdown/inhibition on cancer cell growth and proliferation.

-

Migration and Invasion Assays (e.g., Wound-Healing, Transwell): These in vitro assays are crucial for evaluating the role of NUAK kinases in cancer cell motility and invasion.

-

Spheroid Formation Assays: Used to model the formation of tumor spheroids, which is a critical step in the metastasis of certain cancers like ovarian cancer, and to assess the role of NUAKs in this process.

In Vivo Models

-

Xenograft and Orthotopic Mouse Models: These models involve the implantation of human cancer cells into immunodeficient mice to study the effect of NUAK kinase modulation on tumor growth, metastasis, and response to therapy in a living organism.[1][21]

-

Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into mice, provide a more clinically relevant system to evaluate the efficacy of NUAK inhibitors.[11]

Mechanistic Studies

-

Kinase Assays: In vitro kinase assays are performed to confirm the enzymatic activity of NUAK kinases and to identify their direct substrates.

-

Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with NUAK1 and NUAK2, providing insights into their signaling complexes.

-

Luciferase Reporter Assays: These assays are employed to measure the effect of NUAK kinase signaling on the transcriptional activity of downstream transcription factors.

-

CRISPR-Cas9 Gene Editing: This powerful tool is used to generate NUAK1 or NUAK2 knockout cell lines to study the specific functions of these kinases.[1][21]

A typical workflow for investigating NUAK kinases in cancer.

Conclusion and Future Directions

NUAK kinases are increasingly recognized as pivotal players in the pathobiology of a wide array of cancers. Their multifaceted roles in regulating cell proliferation, survival, metastasis, and chemoresistance, coupled with their frequent overexpression in tumors, underscore their potential as valuable therapeutic targets. While significant progress has been made in elucidating the signaling pathways governed by NUAK kinases, further research is warranted to fully understand their complex and context-dependent functions. The continued development of potent and selective NUAK inhibitors, along with the identification of predictive biomarkers, will be crucial for translating our growing knowledge of NUAK biology into effective cancer therapies. Future studies should also focus on the potential for synergistic combinations of NUAK inhibitors with existing chemotherapies and targeted agents to overcome drug resistance and improve patient outcomes.

References

- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. pnas.org [pnas.org]

- 7. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NUAK Kinases: Brain–Ovary Axis [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. NUAK2 silencing inhibits the proliferation, migration and epithelial-to-mesenchymal transition of cervical cancer cells via upregulating CYFIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NUAK1 activates STAT5/GLI1/SOX2 signaling to enhance cancer cell expansion and drives chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. read.qxmd.com [read.qxmd.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel role for NUAK1 in promoting ovarian cancer metastasis through regulation of fibronectin production in spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The NF-κB/NUAK2 signaling axis regulates pancreatic cancer progression by targeting SMAD2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. AMP kinase-related kinase NUAK2 affects tumor growth, migration, and clinical outcome of human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. embopress.org [embopress.org]

- 22. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NUAK1 promotes tumor metastasis through upregulating slug transcription in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NUAK1 acts as a novel regulator of PD-L1 via activating GSK-3β/β-catenin pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 29. NUAK Inhibitors as Therapeutics for Cancer and Fibrosis | Research & Innovation [research.utoronto.ca]

NUAK Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Novel (Nua) Kinase (NUAK) family, comprising NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK), represents a compelling and increasingly important area of focus in oncology research. As members of the AMP-activated protein kinase (AMPK)-related kinase family, NUAK1 and NUAK2 are implicated in a variety of cellular processes that are fundamental to cancer progression, including cell survival, proliferation, migration, and metabolic reprogramming.[1][2] Dysregulation of NUAK signaling has been observed in a range of malignancies, making these kinases attractive therapeutic targets for the development of novel anti-cancer agents.[3][4] This technical guide provides an in-depth review of NUAK inhibitors in oncology, summarizing key preclinical data, detailing experimental methodologies, and illustrating the core signaling pathways.

The NUAK Signaling Pathway in Cancer

NUAK1 and NUAK2 are serine/threonine kinases that are activated downstream of the tumor suppressor kinase LKB1.[1] Once activated, they phosphorylate a range of downstream substrates, thereby influencing multiple signaling cascades critical to cancer cell biology. The signaling network is complex, with both overlapping and distinct functions for NUAK1 and NUAK2.

Key aspects of the NUAK signaling pathway in cancer include:

-

Upstream Activation: LKB1 is a primary upstream activator of both NUAK1 and NUAK2.[2]

-

Downstream Effectors:

-

Hippo Pathway: NUAKs can negatively regulate the Hippo tumor suppressor pathway by inhibiting the kinase LATS1, leading to the activation of the oncogenic transcriptional co-activators YAP and TAZ.[5]

-

mTOR Pathway: NUAKs can activate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[6]

-

p53 Regulation: NUAK1 has been shown to phosphorylate and regulate the tumor suppressor p53.[2]

-

Cell Adhesion and Migration: A well-characterized substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by NUAK1 inhibits myosin phosphatase activity, leading to increased myosin light chain phosphorylation and alterations in cell adhesion and migration.[7]

-

Oxidative Stress Response: NUAK1 plays a role in protecting cancer cells from oxidative stress by facilitating the nuclear translocation of the antioxidant master regulator NRF2.[8]

-

PI3K/AKT Pathway: There is evidence of crosstalk between NUAK signaling and the PI3K/AKT pathway, a critical survival pathway in many cancers.[9]

-

Below is a diagram illustrating the core NUAK signaling pathway in the context of oncology.

Quantitative Data on NUAK Inhibitors

A number of small molecule inhibitors targeting NUAK1 and/or NUAK2 have been developed and characterized. The following table summarizes the in vitro potency of selected NUAK inhibitors.

| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Other Notable Targets (IC50) | Reference(s) |

| WZ4003 | NUAK1/2 | 20 | 100 | EGFR (T790M) | [6][7][10] |

| HTH-01-015 | NUAK1 | 100 | >10,000 | Highly selective for NUAK1 | [6][7] |

| Narazaciclib (ON123300) | Multi-kinase | 5 | - | CDK4 (3.9 nM), PDGFRβ (26 nM), FGFR1 (26 nM), RET (9.2 nM), FYN (11 nM), CDK6 (9.82 nM) | [11][12] |

| KI-301670 | NUAK1 | - | - | Pancreatic cancer cell growth IC50: 1.7 µM (MIA PaCa-2), 2.6 µM (AsPC-1) | [1] |

| KHKI-01128 | NUAK2 | - | 24 | - | [13] |

| KHKI-01215 | NUAK2 | - | 52 | - | [13] |

| LRRK2-IN-8 | Multi-kinase | 10-100 | - | LRRK2 (wt & G2019) (<10 nM), TYK2 (10-100 nM) | [12] |

| LRRK2/NUAK1/TYK2-IN-1 | Multi-kinase | <10 | - | LRRK2 (wt & G2019) (<10 nM), TYK2 (<10 nM) | [12] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the evaluation of NUAK inhibitors. Below are representative methodologies for key in vitro and in vivo assays.

Biochemical Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to characterize inhibitors like this compound and HTH-01-015.[10]

Objective: To determine the in vitro potency (IC50) of a compound against purified NUAK1 or NUAK2 kinase.

Materials:

-

Purified recombinant NUAK1 or NUAK2 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)

-

Peptide substrate (e.g., Sakamototide or CHKtide)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, combine the kinase, peptide substrate, and kinase buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a test compound to its target kinase within living cells.[14]

Objective: To measure the apparent affinity of a test compound for NUAK1 or NUAK2 in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding NUAK1 or NUAK2 fused to NanoLuc® luciferase

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Kinase Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

Test compounds dissolved in DMSO

-

White, low-volume 384-well plates

Procedure:

-

Transfect HEK293 cells with the NUAK-NanoLuc® fusion plasmid and plate in assay plates.

-

Culture the cells for 18-24 hours to allow for protein expression.

-

Prepare serial dilutions of the test compound in Opti-MEM®.

-

Add the diluted test compound to the cells.

-

Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

-

Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

-

Prepare the detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.

-

Add the detection reagent to all wells.

-

Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

-

Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

-

Determine the IC50 value by plotting the NanoBRET™ ratio against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of NUAK inhibitors in a mouse xenograft model.

Objective: To assess the in vivo efficacy of a NUAK inhibitor in reducing tumor growth.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

Cancer cell line with known NUAK expression/dependency (e.g., OVCAR8 for ovarian cancer, various NSCLC or HCC lines)

-

Matrigel (or similar basement membrane matrix)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Culture the selected cancer cells to the desired number.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the data by comparing tumor growth rates and final tumor volumes between the treatment and control groups.

Below is a workflow diagram for a typical in vivo xenograft study.

Conclusion

The NUAK family of kinases presents a promising avenue for therapeutic intervention in oncology. Their central role in regulating key cancer-associated signaling pathways, coupled with the growing arsenal of small molecule inhibitors, underscores their potential as valuable targets. This technical guide provides a foundational overview of the current landscape of NUAK inhibitors, offering quantitative data and detailed experimental protocols to aid researchers and drug development professionals in this exciting field. Further research into the nuanced roles of NUAK1 and NUAK2 in different cancer contexts, along with the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties, will be crucial in translating the promise of NUAK-targeted therapies into clinical reality.

References

- 1. KI-301670 | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. ascopubs.org [ascopubs.org]

- 3. eubopen.org [eubopen.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

- 11. ascopubs.org [ascopubs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. AMPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 14. reactionbiology.com [reactionbiology.com]

Unraveling the Structure-Activity Relationship of WZ4003: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of the potent and selective NUAK1/2 inhibitor, WZ4003, reveals key structural determinants for its activity and provides a framework for the development of next-generation therapeutics targeting the NUAK family of kinases. This guide offers a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a highly selective and potent inhibitor of NUAK1 (NUAK family, SNF1-like kinase 1) and NUAK2.[1][2] It demonstrates significant potential in preclinical studies for its anti-proliferative, anti-migratory, and anti-invasive properties in various cancer cell lines.[3][4] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its therapeutic potential and designing novel analogs with improved efficacy and selectivity. This document provides a detailed exploration of the SAR of this compound, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the competitive inhibition of NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[3][5] These kinases are downstream effectors of the LKB1 tumor suppressor kinase and play crucial roles in regulating cellular processes such as cell adhesion, polarity, proliferation, and survival.[5][6] The primary known substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated at Ser445 by NUAK1.[3][5] Inhibition of NUAK1 by this compound leads to a reduction in MYPT1 phosphorylation, thereby impacting downstream signaling cascades that control cell migration and proliferation.[3]

Structure-Activity Relationship (SAR) of this compound and its Analogs

The core chemical scaffold of this compound is a pyrimidine derivative. Modifications to this scaffold have led to the development of several analogs with varying potencies and selectivities for NUAK1 and NUAK2. The following table summarizes the inhibitory activities of this compound and its key analogs.

| Compound | Modification from this compound | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Key Observations |

| This compound | - | 20[2][3] | 100[2][3] | Potent dual inhibitor of NUAK1 and NUAK2. |

| HTH-01-015 | Different heterocyclic core | 100[3] | >10,000[3] | Selective for NUAK1 over NUAK2. |

| XMD-17-51 | Analog of HTH-01-015 | 1.5[4] | - | More potent than HTH-01-015 but less selective. |

| XMD-18-42 | Analog of HTH-01-015 | 30[4] | - | More potent than HTH-01-015 but less selective. |

| Compound 9q | Removal of a methoxy group | More potent than this compound | More potent than this compound | Enhanced anti-proliferative activity.[7][8] |

Binding Mode and Resistance Mutations

The ATP-competitive nature of this compound is suggested by its structural similarity to other kinase inhibitors that bind in the ATP pocket.[3] A key insight into the binding mode of this compound comes from the identification of a resistance mutation, A195T, in NUAK1.[3][5] This mutation, located in the kinase domain, renders NUAK1 approximately 50-fold more resistant to this compound without affecting its basal kinase activity.[3] This suggests that the alanine at position 195 is critical for the binding of this compound, and the bulkier threonine residue likely introduces a steric hindrance that prevents effective binding of the inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the purified NUAK1 or NUAK2 enzyme with varying concentrations of the test compound (e.g., this compound) and a specific peptide substrate (e.g., a synthetic peptide containing the NUAK1 phosphorylation site on MYPT1).

-

Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and magnesium chloride.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA to chelate the magnesium ions.

-

Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and division of cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., U2OS, MEFs) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay. A common method is the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cell Migration and Invasion Assays

These assays evaluate the impact of a compound on the migratory and invasive potential of cancer cells, which are critical processes in metastasis.

Methodology (Transwell Invasion Assay):

-

Chamber Preparation: Use a Transwell chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.

-

Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test compound or vehicle control.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chambers for a sufficient time to allow for cell invasion through the Matrigel-coated membrane (e.g., 24-48 hours).

-

Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.

-

Data Analysis: Compare the number of invading cells in the treated groups to the control group to determine the percentage of invasion inhibition.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for elucidating the biological functions of NUAK1 and NUAK2 and as a promising lead compound for the development of novel anti-cancer agents. The structure-activity relationships highlighted in this guide provide a roadmap for medicinal chemists to design more potent and selective NUAK inhibitors. The identification of the A195T resistance mutation offers a critical tool for target validation and for understanding the molecular basis of inhibitor binding. Future research should focus on a more extensive exploration of the SAR of this compound analogs to improve their pharmacokinetic and pharmacodynamic properties. Furthermore, the development of highly selective inhibitors for NUAK1 versus NUAK2 will be instrumental in dissecting the specific roles of each isoform in normal physiology and disease. The recent availability of a NUAK1 crystal structure will undoubtedly accelerate these efforts, enabling structure-based drug design and the rational optimization of this important class of kinase inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. rcsb.org [rcsb.org]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of this compound as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

WZ4003: A Potent Inhibitor of NUAK1/2-Mediated MYPT1 Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of WZ4003 on the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). Contrary to its initial association with Epidermal Growth Factor Receptor (EGFR) inhibition in some contexts, this compound is a highly selective and potent inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2. Its effect on MYPT1 phosphorylation is a direct consequence of its inhibitory action on these kinases. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and provides visual representations of the involved signaling pathways.

Introduction: this compound and its Target Specificity

This compound has been identified as a remarkably selective inhibitor of the NUAK family of protein kinases, which are members of the AMP-activated protein kinase (AMPK) family. Specifically, this compound targets NUAK1 and NUAK2, kinases that are activated by the tumor suppressor kinase LKB1 and play significant roles in cell adhesion, migration, and proliferation.[1][2]

MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP), is a well-characterized substrate of NUAK1.[1][2] The phosphorylation state of MYPT1 is critical for regulating MLCP activity and, consequently, smooth muscle contraction and cell motility. This compound serves as a valuable chemical probe to investigate the physiological functions of NUAK kinases by specifically inhibiting the phosphorylation of their downstream targets, including MYPT1.

Mechanism of Action: Inhibition of NUAK1-Mediated MYPT1 Phosphorylation

The primary mechanism by which this compound affects MYPT1 is through the direct inhibition of NUAK1. NUAK1 phosphorylates MYPT1 at a specific serine residue, Serine 445 (Ser445).[1][2] This phosphorylation event is associated with the regulation of cell adhesion and migration. By inhibiting the catalytic activity of NUAK1, this compound prevents the transfer of a phosphate group to MYPT1 at this site, leading to a dose-dependent reduction in phosphorylated MYPT1 (p-MYPT1 Ser445).